

A Comparative Structural Analysis: 4-Fluoroisophthalic Acid vs. Isophthalic Acid

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Compound of Interest

Compound Name: 4-Fluorobenzene-1,3-dicarboxylic acid

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This guide provides a detailed structural and physicochemical comparison between 4-fluoroisophthalic acid and its non-fluorinated analogue, isophthalic acid. The introduction of a fluorine atom can significantly alter the electronic properties, intermolecular interactions, and ultimately the biological activity and material characteristics of a molecule. This comparison leverages experimental data for isophthalic acid and its isomer, 5-fluoroisophthalic acid, alongside computationally derived data for 4-fluoroisophthalic acid to elucidate the effects of fluorination.

Executive Summary

The substitution of a hydrogen atom with fluorine in the 4-position of isophthalic acid is predicted to induce notable changes in its structural and electronic landscape. While experimental data for 4-fluoroisophthalic acid is limited, computational modeling suggests alterations in bond lengths, molecular planarity, and acidity. These changes are primarily driven by the high electronegativity and steric demand of the fluorine atom. This guide presents a side-by-side comparison of key parameters to inform research and development in medicinal chemistry and materials science.

Comparative Data

Physicochemical Properties

Property	Isophthalic Acid	4-Fluoroisophthalic Acid (Predicted)	5-Fluoroisophthalic Acid
Molecular Formula	C ₈ H ₆ O ₄	C ₈ H ₅ FO ₄	C ₈ H ₅ FO ₄
Molecular Weight	166.13 g/mol	184.12 g/mol	184.12 g/mol
Melting Point	341-343 °C[1]	No data available	No data available
Aqueous Solubility	0.12 g/L (25 °C)[1]	Predicted to be slightly lower than isophthalic acid	No data available
pKa ₁	3.70[2]	~3.5	No data available
pKa ₂	4.60[2]	~4.4	No data available

Crystallographic Data

Parameter	Isophthalic Acid	5-Fluoroisophthalic Acid
Crystal System	Monoclinic[3][4]	Monoclinic[5]
Space Group	P2 ₁ /c[3][4]	C2/c
a (Å)	3.758(2)[3]	3.7736(8)[5]
b (Å)	16.364(6)[3]	16.292(4)[5]
c (Å)	11.703(4)[3]	6.2753(14)[5]
β (°)	90.30(2)[3]	91.871(5)[5]
Volume (Å ³)	718.9	385.60(14)[5]
Z	4[4]	2[5]

Structural Insights

The introduction of a fluorine atom onto the benzene ring of isophthalic acid is anticipated to have several key structural consequences:

- **Bond Lengths and Angles:** The strong electron-withdrawing nature of fluorine is expected to shorten the adjacent C-F bond and slightly perturb the geometry of the benzene ring.
- **Molecular Planarity:** In the crystal structure of 5-fluoroisophthalic acid, the molecule is nearly planar, with the carboxyl group twisted only slightly relative to the benzene ring.^[5] A similar planarity is expected for the 4-fluoro isomer. Isophthalic acid also exhibits a nearly planar conformation in its crystalline state.^[3]
- **Intermolecular Interactions:** The crystal packing of isophthalic acid is dominated by strong O-H...O hydrogen bonds between the carboxylic acid groups, forming infinite chains.^[3] In 5-fluoroisophthalic acid, in addition to the O-H...O hydrogen bonds, C-H...F interactions are also observed, which connect the hydrogen-bonded ribbons into a two-dimensional supramolecular array.^[5] It is plausible that 4-fluoroisophthalic acid would also exhibit such C-H...F interactions, influencing its crystal packing and potentially its physical properties.

Experimental and Computational Methodologies

X-ray Crystallography of Isophthalic Acid and 5-Fluoroisophthalic Acid

The structural data for isophthalic acid and 5-fluoroisophthalic acid were determined by single-crystal X-ray diffraction.

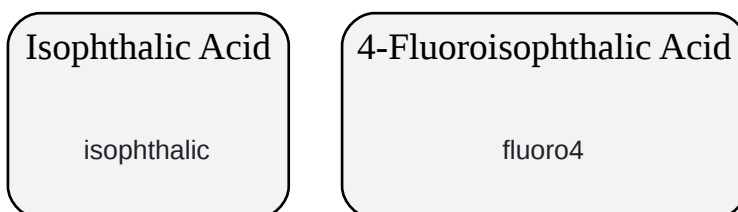
- **Crystal Growth:** Single crystals are typically grown by slow evaporation of a suitable solvent. For 5-fluoroisophthalic acid, single crystals were obtained from a methanol solution.^[5]
- **Data Collection:** A suitable crystal is mounted on a diffractometer. Data for 5-fluoroisophthalic acid was collected on a Bruker APEXII CCD diffractometer using Mo K α radiation.^[5]
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data. For 5-fluoroisophthalic acid, the structure was solved using SHELXS97 and refined using SHELXL97.^[5]

Computational Analysis of 4-Fluoroisophthalic Acid

Due to the lack of experimental data, the structural and physicochemical properties of 4-fluoroisophthalic acid were predicted using computational methods.

- **Methodology:** Density Functional Theory (DFT) calculations are a common approach for predicting molecular properties. A widely used functional for such molecules is B3LYP, paired with a basis set such as 6-31G(d).
- **Geometry Optimization:** The first step is to perform a geometry optimization to find the lowest energy (most stable) conformation of the molecule. This provides the predicted bond lengths, bond angles, and dihedral angles.
- **Property Calculation:** Following geometry optimization, various properties can be calculated.
 - **pKa:** The acidity of the carboxylic acid groups can be predicted using thermodynamic cycles and solvation models.
 - **Solubility:** Aqueous solubility can be estimated using quantitative structure-property relationship (QSPR) models that take into account various molecular descriptors.

Visualizations



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Caption: Molecular structures of Isophthalic Acid and 4-Fluoroisophthalic Acid.

Caption: Workflow for structural analysis of isophthalic and 4-fluoroisophthalic acids.

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